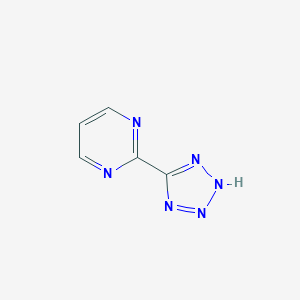

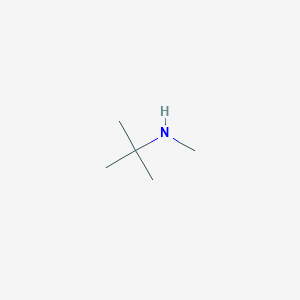

2-(1H-Tetrazol-5-yl)pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives can be achieved through various methods, including efficient synthesis methodologies for tetrazolo[1,5-a]pyrimidines substituted at different positions. For instance, the cyclocondensation reaction involving β-enaminones and 5-aminotetrazole has been shown to produce these compounds with high regioselectivity. The choice of substituent on the β-enaminone influences the product's structure, with certain substituents leading to high regioselectivity for tetrazolo[1,5-a]pyrimidines at specific positions on the heterocyclic ring. The synthesis routes often involve multi-component reactions that are efficient, economic, and can be facilitated by catalysts such as TFA:DIPEA or AlCl3, offering a direct route from readily available starting materials to highly functionalized products (Scapin et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-(1H-Tetrazol-5-yl)pyrimidine derivatives has been extensively studied, with analysis based on density functional theory (DFT) for energetic and molecular orbital calculations. These studies provide insights into the regiochemistry of the reaction and the stability of the products. Single crystal X-ray studies have fully characterized some derivatives, revealing diverse hydrogen-bonding patterns and leading to various supramolecular assemblies ranging from zero-dimensional aggregates to three-dimensional framework structures (Li et al., 2008).

Chemical Reactions and Properties

2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives undergo a range of chemical reactions, including cyclocondensation and multi-component domino strategies, to produce dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones. These reactions are typically catalyzed by substances such as Al(III) chloride and can be optimized for efficiency and selectivity. The presence of functional groups like the tetrazole moiety allows for further chemical modifications through reactions such as SnAr reactions, azide-alkyne dipolar cycloaddition (CuAAC), and Staudinger reactions (Kour et al., 2017).

Physical Properties Analysis

The physical properties of 2-(1H-Tetrazol-5-yl)pyrimidine derivatives are influenced by their molecular structure and the nature of substituents. These properties include solubility, melting points, and crystalline forms. Studies have shown that the physical state, whether in solution or solid form, can affect the compound's characteristics, including its reactivity and the equilibrium between different structural forms.

Chemical Properties Analysis

Chemically, 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives exhibit a wide range of reactivities and functionalities due to the presence of tetrazole and pyrimidine moieties. These compounds have been explored for their antimicrobial, antioxidant, and antitumor activities. The chemical properties are highly dependent on the substituents and the synthetic route employed, leading to compounds with significant biological activities and potential applications in drug discovery (Raju et al., 2012).

Aplicaciones Científicas De Investigación

Summary of the Application

“2-(1H-Tetrazol-5-yl)pyrimidine” derivatives have been synthesized and studied for their in-vitro cytotoxic activity against epidermoid cancer cell line (A431) and colon cancer line (HCT116) with respect to normal skin fibroblast cell line (BJ‐1) using MTT assay .

Methods of Application or Experimental Procedures

The synthesis was achieved through one‐pot multi‐component condensation reactions of some aromatic aldehydes or indolin‐2,3‐dione with malononitrile and sodium azide .

Results or Outcomes

The potent tetrazole derivative namely, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) could be a potential drug against epidermoid carcinoma . The antioxidant results indicated that tetrazoles exhibited great antioxidant properties even at very low doses .

2. Application in Anti-Fibrosis Activity

Summary of the Application

“2-(1H-Tetrazol-5-yl)pyrimidine” derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed and synthesized .

Results or Outcomes

Compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

3. Application in High-Performance Energetic Material

Summary of the Application

“2-(1H-Tetrazol-5-yl)pyrimidine” has been used in the synthesis of high-performance energetic material .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The compound synthesized demonstrated good detonation properties with moderate sensitivities .

4. Application in Pyrrolopyrazine Derivatives

Summary of the Application

Pyrrolopyrazine derivatives, which include “2-(1H-Tetrazol-5-yl)pyrimidine”, have been synthesized and studied for their various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Methods of Application or Experimental Procedures

One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .

5. Application in Nitrogen-Rich Energetic Materials

Summary of the Application

“2-(1H-Tetrazol-5-yl)pyrimidine” has been used in the synthesis of nitrogen-rich energetic materials to improve nitrogen and energy contents, densities, oxygen balance, planarity and detonation performance .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized nitrogen-rich energetic materials demonstrated improved properties .

6. Application in Targeted Drug-Delivery System

Summary of the Application

“2-(1H-Tetrazol-5-yl)pyrimidine” has been used in the application of docking in a targeted drug-delivery system .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The application of docking in a targeted drug-delivery system is a huge benefit .

7. Application in Pharmaceuticals

Summary of the Application

Pyrrolopyrazine derivatives, which include “2-(1H-Tetrazol-5-yl)pyrimidine”, have been synthesized and studied for their various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Methods of Application or Experimental Procedures

One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .

8. Application in Agriculture

Summary of the Application

Tetrazoles, including “2-(1H-Tetrazol-5-yl)pyrimidine”, have interesting applications in agriculture .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The application of tetrazoles in agriculture has shown promising results .

9. Application in Photography

Summary of the Application

Tetrazoles, including “2-(1H-Tetrazol-5-yl)pyrimidine”, have been used in photography .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The application of tetrazoles in photography has shown promising results .

Direcciones Futuras

The future directions for research on 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives could involve further exploration of their potential biological activities. For instance, tetrazole-based molecules have been found to have great synthetic possibilities for the preparation of porous metal-tetrazolate architectures for many applications, such as carbon capture . Additionally, the synthesis of new triazolopyrimidines analogues continuously attracts noticeable attention in medicinal chemistry .

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQGZGGMGJOXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Tetrazol-5-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)